

Application Notes and Protocols for Observational Study D7680C00001

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Compound of Interest

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Topic: "D7680C00001" Observational Study Methodology and Data Collection

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction to Study D7680C00001

Study D7680C00001, sponsored by AstraZeneca, is an observational, prospective, multicenter study conducted in the United States. The primary objective is to gather real-world evidence from non-small cell lung cancer (NSCLC) patients to inform the development of a digital health solution aimed at identifying individuals at risk of developing pneumonitis or interstitial lung disease (ILD).^{[1][2][3][4]} This study, also known by its ClinicalTrials.gov identifier NCT06192004, focuses on patients initiating standard-of-care treatment with therapies known to carry a risk of pneumonitis/ILD, such as immune checkpoint inhibitors (ICIs), antibody-drug conjugates (ADCs), or epidermal growth factor receptor (EGFR) inhibitors.^{[1][2]}

The study will prospectively follow participants to characterize risk factors, signs, and symptoms that precede the onset, diagnosis, and treatment of pneumonitis/ILD.^[1] Data will be collected through two primary methods: electronic case report forms (eCRFs) completed by healthcare providers at study sites and remote data collection from patients via a digital health tool.^{[1][4]}

Study Details:

Parameter	Description
Official Title	An Observational, Prospective, Multicenter Study of Non-Small Cell Lung Cancer Patients in the US Receiving Standard-of-Care and Initiating an Approved Therapy with Risk of Pneumonitis/ILD.[1]
Study Identifier	D7680C00001[1]
ClinicalTrials.gov ID	NCT06192004[1]
Sponsor	AstraZeneca[3]
Study Type	Observational[1]
Study Phase	N/A[1]
Enrollment	83 participants[1]
Study Start Date	January 5, 2024[1]
Primary Completion Date	April 30, 2025[1]
Study Completion Date	April 30, 2025[1]

Study Objectives

The core objectives of the D7680C00001 study are:

Primary Objective:

- To collect evidence from NSCLC patients to support the development of an algorithm for identifying individuals at risk of pneumonitis/ILD.[2]

Secondary Objectives:

- To evaluate the performance of the developed algorithm in identifying pneumonitis/ILD and other respiratory events.[2]
- To characterize the onset and clinical course of pneumonitis/ILD in this patient population.[2]

- To analyze the relationship between the development of pneumonitis/ILD and patient-reported outcomes (e.g., cough severity), patient-collected physiological data (e.g., respiration rate), and other clinical markers.[2]
- To assess patient adherence to the use of the digital health tool for data submission over time.[2]

Patient Population

The study enrolls adult patients with a confirmed diagnosis of unresectable Stage III or Stage IV NSCLC who are initiating treatment with specific FDA-approved therapies.

Inclusion Criteria:

- Must be 18 years of age or older.[1][2]
- Histologically or cytologically confirmed unresectable Stage III or Stage IV NSCLC.[1][2]
- Initiating treatment with an FDA-approved immune checkpoint inhibitor (alone or in combination), antibody-drug conjugate, or a small molecule EGFR inhibitor.[1][2]
- Minimum life expectancy of 12 weeks.[1][2]
- Willing and able to provide written informed consent.[1][2]
- Willing and able to use the study's digital health tool.[1][2]

Exclusion Criteria:

- Concurrent participation in another clinical trial or research study.[1][2]
- Inability to receive standard-of-care for NSCLC, including clinical or imaging assessments, for up to 6 months.[1][2]
- Investigator's judgment that the patient is unsuitable for the study or unlikely to comply with procedures.[1][2]
- Confirmed or suspected diagnosis of pneumonitis/ILD at the time of informed consent.[1][2]

Data Collection Protocols

Data for the D7680C00001 study are collected from two main sources: clinician-completed electronic case report forms (eCRFs) and a patient-facing digital health application.

Electronic Case Report Form (eCRF) Data Collection

Clinical data are collected by authorized site personnel and entered into a secure, web-based eCRF system. The data collected via eCRFs are intended to provide a comprehensive clinical picture of the patient.

Key Data Categories for eCRF:

Data Category	Specific Data Points
Demographics	Age, sex, race, ethnicity
Baseline Characteristics	Smoking history, comorbidities (including pre-existing lung conditions), ECOG performance status, weight, height
Cancer Diagnosis	Histology, stage, molecular testing results (e.g., EGFR, PD-L1)
Treatment Details	Specific drug(s) initiated, start date, dose, cycle length
Concomitant Medications	All medications taken during the study period
Adverse Events	All adverse events, with a focus on respiratory events, graded according to CTCAE
Pneumonitis/ILD Diagnosis	Date of diagnosis, diagnostic methods (e.g., imaging, bronchoscopy), grade, management (e.g., corticosteroids)
Clinical Assessments	Physical examination findings, vital signs (at clinic visits)
Laboratory Results	Standard hematology and clinical chemistry
Imaging Results	Reports from CT scans and other relevant imaging

Digital Health Tool Data Collection

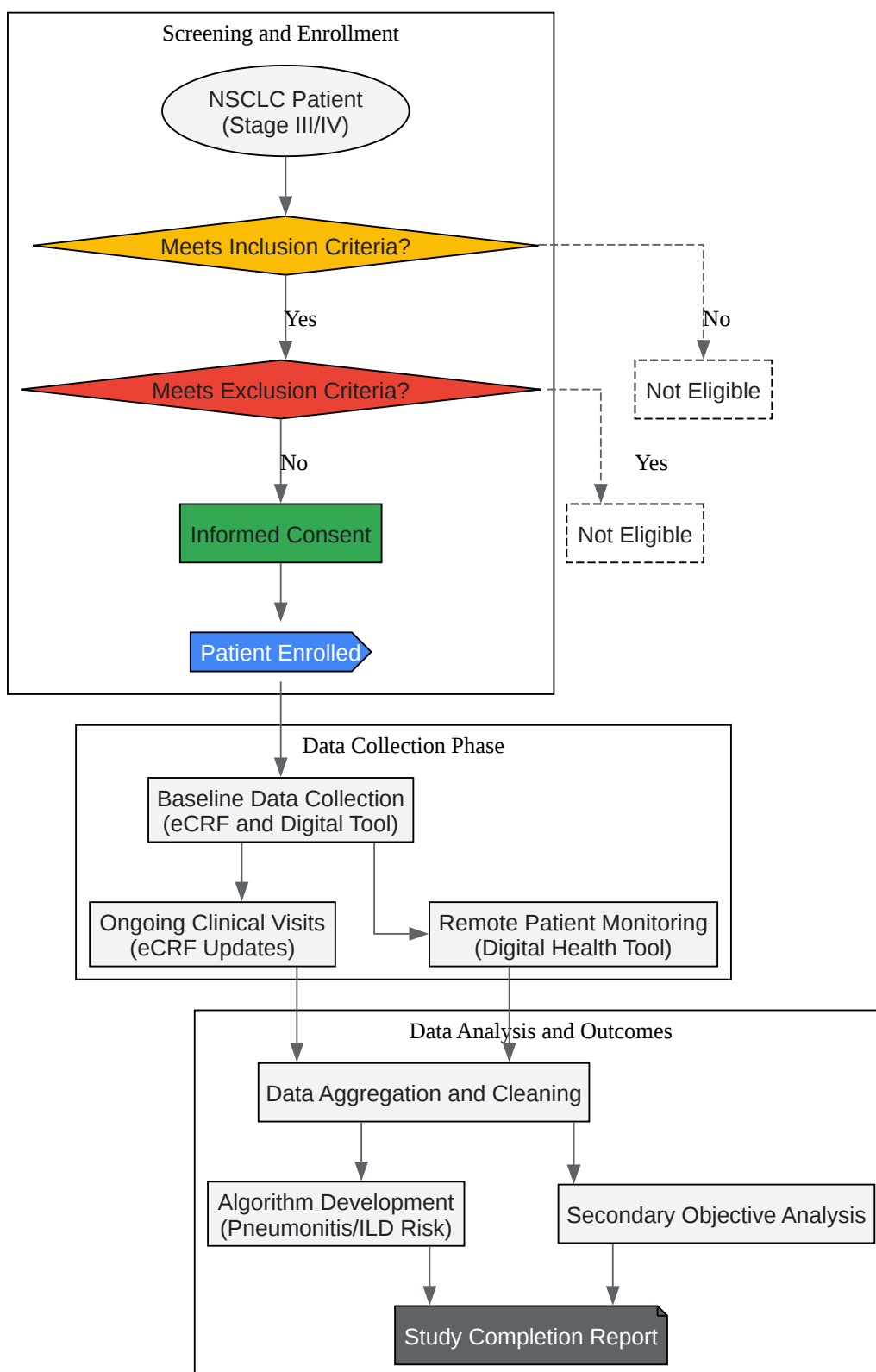
Patients will use a dedicated digital health application on a smartphone or other device to report symptoms and provide physiological measurements. This remote data collection allows for continuous monitoring of the patient's condition between clinic visits.

Key Data Categories for Digital Health Tool:

Data Category	Specific Data Points and Frequency
Patient-Reported Symptoms	Daily or weekly reporting of cough severity, dyspnea (shortness of breath), fever, chest pain
Physiological Monitoring	Daily or as-prompted measurements using a provided pulse oximeter (e.g., oxygen saturation, pulse rate, respiration rate after exertion)
Quality of Life	Baseline and periodic completion of validated questionnaires (e.g., EORTC QLQ-C30 and its lung cancer module)
Adherence Tracking	Automated logging of patient engagement with the application

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key workflows and logical relationships within the D7680C00001 study.



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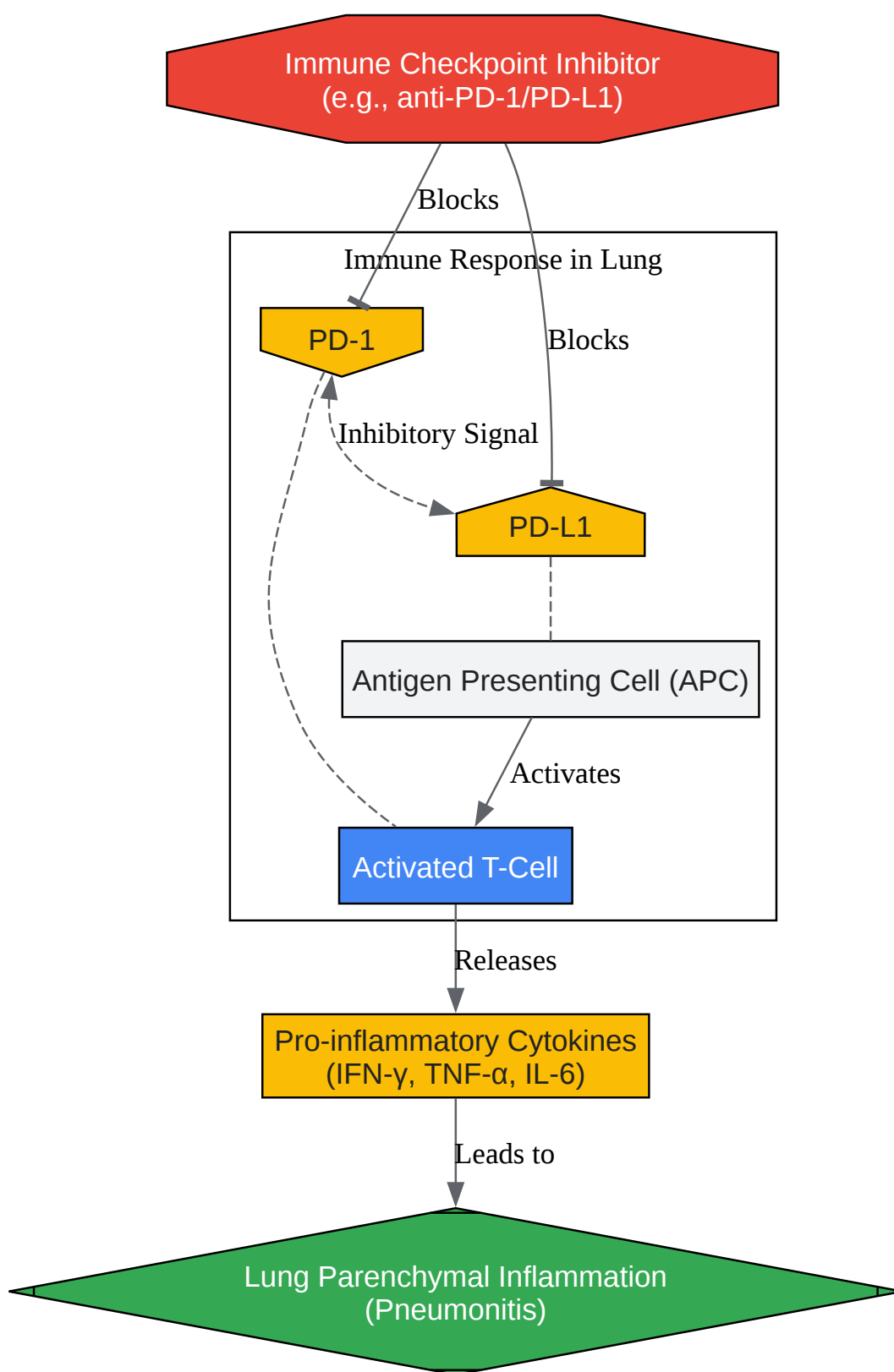
Figure 1: D7680C00001 Study Workflow

Signaling Pathways in Drug-Induced Pneumonitis

While the D7680C00001 study is observational and does not directly investigate molecular pathways, understanding the putative mechanisms of drug-induced pneumonitis for the included therapies is crucial for context.

Immune Checkpoint Inhibitor (ICI)-Related Pneumonitis

ICI-related pneumonitis is an immune-mediated adverse event. By blocking inhibitory pathways like PD-1/PD-L1, ICIs enhance the T-cell response against tumors but can also lead to a loss of self-tolerance, resulting in inflammation of lung tissue.

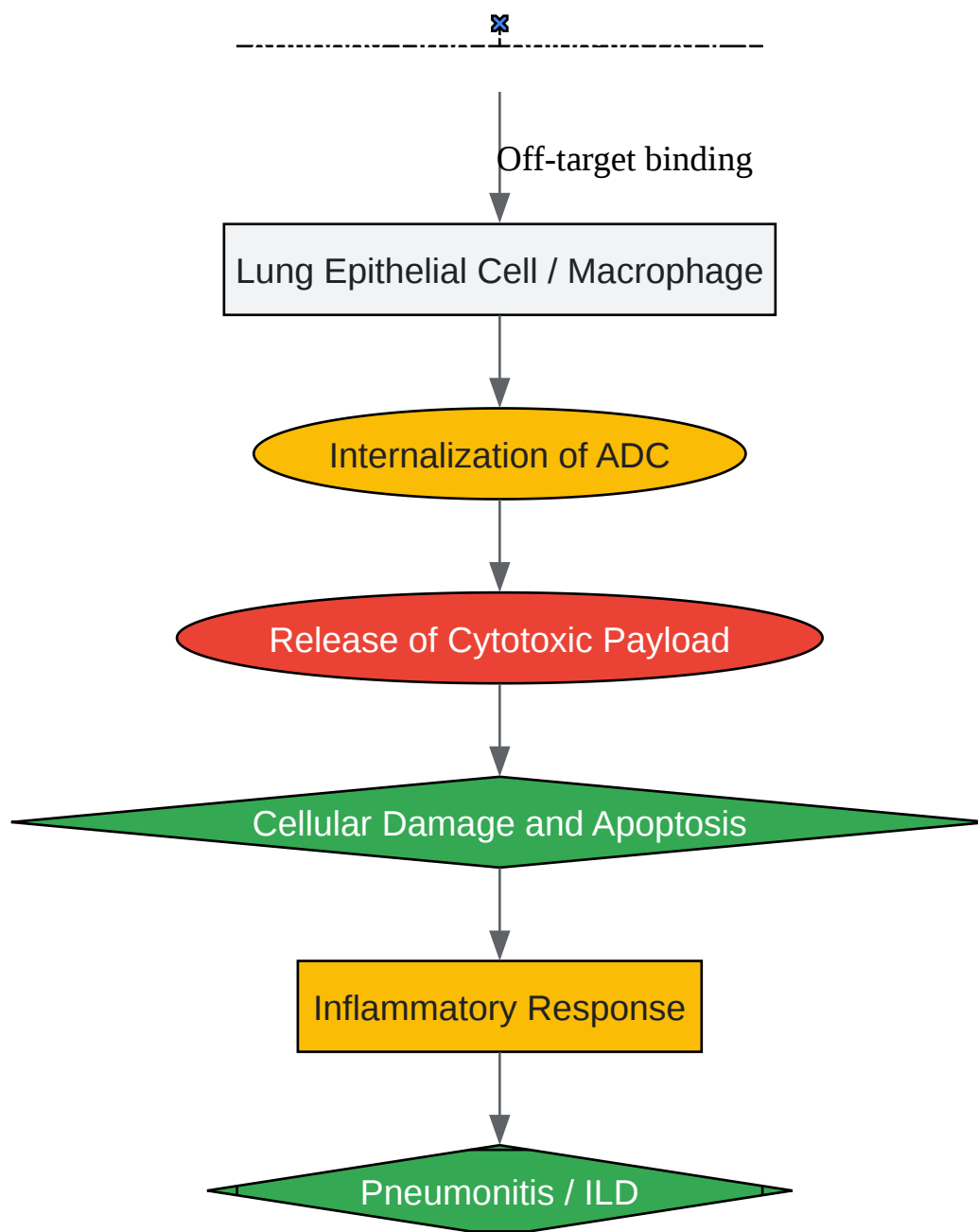


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Figure 2: ICI-Related Pneumonitis Pathway

Antibody-Drug Conjugate (ADC)-Induced Lung Toxicity

The mechanism of ADC-induced lung toxicity is thought to be related to both off-target effects and the cytotoxic payload. The antibody component may bind to antigens expressed at low levels on normal lung tissue, leading to internalization and release of the cytotoxic payload, causing direct cellular damage.

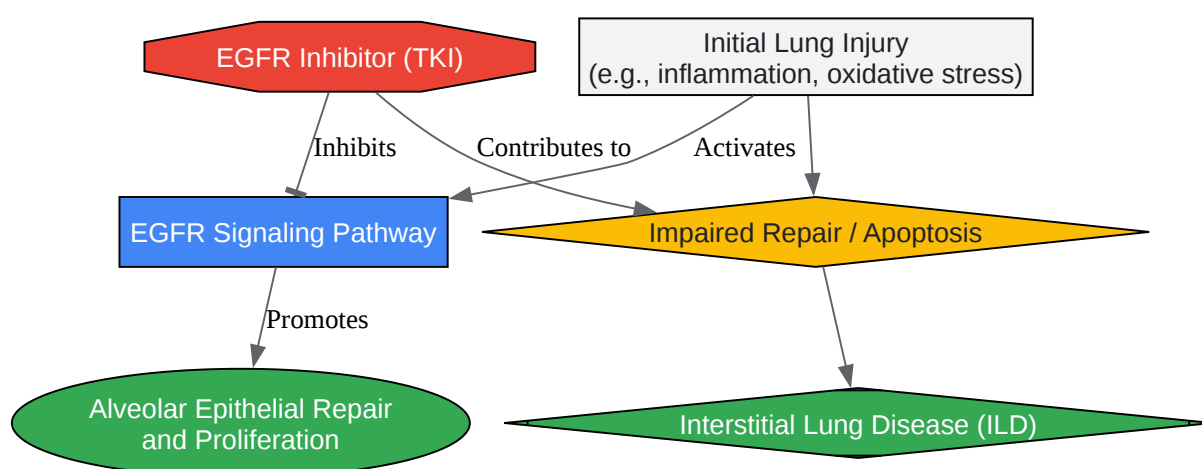


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Figure 3: ADC-Induced Lung Toxicity

EGFR Inhibitor-Associated Interstitial Lung Disease (ILD)

EGFR signaling is involved in the repair and maintenance of alveolar epithelium. Inhibition of this pathway by EGFR tyrosine kinase inhibitors (TKIs) can impair these protective functions, potentially exacerbating lung injury and leading to fibrosis and ILD.



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Figure 4: EGFR Inhibitor-Associated ILD

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